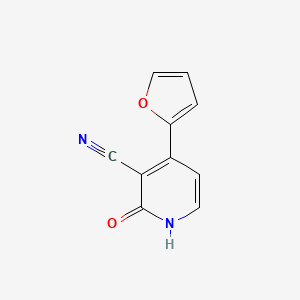
4-(2-Furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The first paper describes a three-component condensation process that could be relevant to the synthesis of compounds similar to 4-(2-Furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile. This process involves β-ketonitriles, pyridinium ylides, and aldehydes, and proceeds through a cascade of Knoevenagel condensation, Michael addition, and intramolecular SN2 cyclization. Although the paper does not specifically mention the synthesis of the compound , the methodology could potentially be adapted for its synthesis .
Molecular Structure Analysis
The molecular structure of 4-(2-Furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile would likely feature a pyridine ring fused with a dihydrofuran moiety, as well as a nitrile group. The structure would be characterized by the presence of conjugated systems, which could affect its electronic properties and reactivity. The papers provided do not directly analyze the molecular structure of this specific compound, but they do discuss related heterocyclic structures, which can be used to infer some aspects of its molecular behavior .
Chemical Reactions Analysis
The second paper discusses the interaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with Lawesson's reagent, leading to the formation of disulfanediylbis(1H-pyrroles). While this reaction does not directly pertain to 4-(2-Furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, it does highlight the reactivity of similar carbonitrile compounds under certain conditions, suggesting that the compound may also undergo interesting transformations with appropriate reagents .
Physical and Chemical Properties Analysis
Neither paper provides specific information on the physical and chemical properties of 4-(2-Furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile. However, based on the structural features and the reactivity of similar compounds, it can be inferred that the compound would exhibit properties typical of aromatic heterocycles, such as stability, potential for electronic delocalization, and reactivity towards nucleophilic and electrophilic agents. The presence of the nitrile group would also contribute to its chemical behavior, possibly making it a candidate for further functionalization .
Wissenschaftliche Forschungsanwendungen
PKCtheta Inhibitors
- 3-Pyridinecarbonitriles, including derivatives with a furyl group, have been identified as inhibitors of PKCtheta, a protein kinase involved in T-cell activation and function. A study demonstrated that substituting the phenyl ring at C-5 with a furyl group could significantly impact the inhibitory activity of these compounds (Subrath et al., 2009).
Synthesis and Reactions
- The compound has been used as a starting material in various synthetic routes. For example, its chlorinated derivative was synthesized and further reacted with alkyl- and arylamines to produce a range of pyridinecarbonitriles (Azuma et al., 2003).
Formation of Isoquinoline Derivatives
- Pyridinecarbonitriles with a furyl group have been utilized in the synthesis of isoquinoline derivatives, expanding their application in organic synthesis (Al-Issa, 2012).
Potential Pharmaceutical Applications
- Certain 1,4-dihydropyridine derivatives with a furyl substituent exhibit antiarrhythmic properties and antagonistic activity in calcium channels, suggesting potential applications in pharmaceutical research (Holt & Caignan, 2000).
Cytotoxicity and Matrix Metalloproteinase Inhibition
- Studies have investigated the effects of furyl-substituted pyridinecarbonitriles on cytotoxicity and matrix metalloproteinase inhibition, indicating their potential in cancer therapy (Ignatovich et al., 2015).
Fluorescent Properties
- Certain pyridinecarbonitrile derivatives, including those with furyl groups, exhibit fluorescent properties. This has implications for their use in materials science and sensor technology (Ershov et al., 2015).
Eigenschaften
IUPAC Name |
4-(furan-2-yl)-2-oxo-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2/c11-6-8-7(3-4-12-10(8)13)9-2-1-5-14-9/h1-5H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEDKUUNIFBRGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C(=O)NC=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101211819 |
Source


|
| Record name | 4-(2-Furanyl)-1,2-dihydro-2-oxo-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101211819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile | |
CAS RN |
174713-66-7 |
Source


|
| Record name | 4-(2-Furanyl)-1,2-dihydro-2-oxo-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174713-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Furanyl)-1,2-dihydro-2-oxo-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101211819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

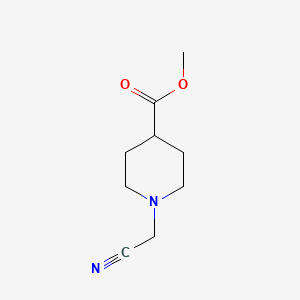
![2,2-Dimethyl-4-(2-oxiranyl)tetrahydrofuro-[3,4-d][1,3]dioxole](/img/structure/B1303080.png)
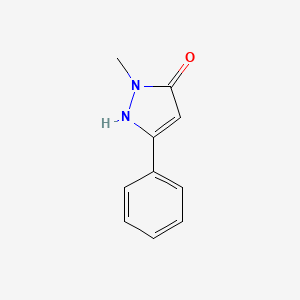
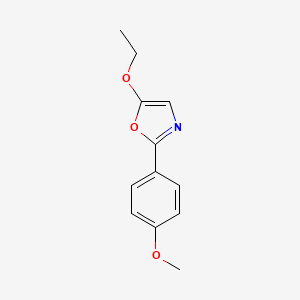
![3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-propanol](/img/structure/B1303097.png)
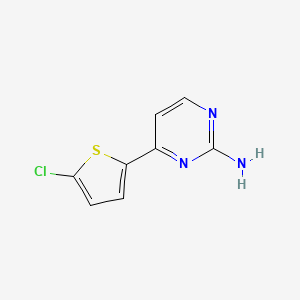
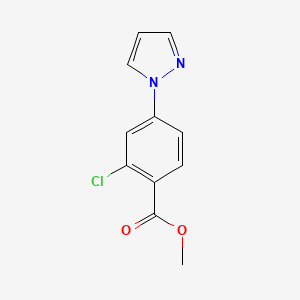
![1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1303102.png)
![1,3-Dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]propanedioate](/img/structure/B1303103.png)
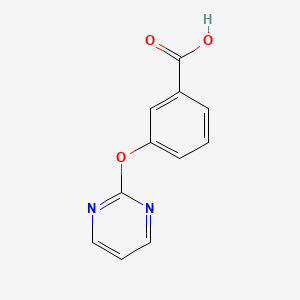
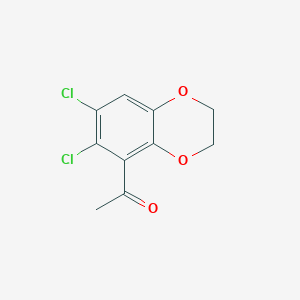
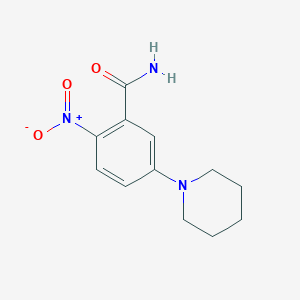
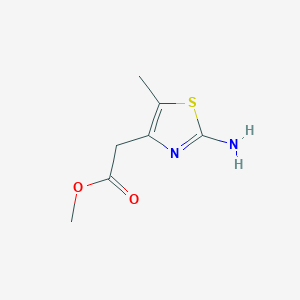
![6-Nitropyrrolo[1,2-a]quinoline](/img/structure/B1303109.png)